[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
Description
1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-fluoro-3-methylphenyl group and at the 4-position with a morpholine-linked methanone moiety. The triazole scaffold is widely explored in medicinal chemistry due to its stability, hydrogen-bonding capacity, and versatility in click chemistry-derived syntheses . The morpholine group contributes to solubility and pharmacokinetic properties, while the fluorinated aryl substituent may enhance metabolic stability and target binding .
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-10-8-11(2-3-12(10)15)19-9-13(16-17-19)14(20)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQYYDHPWOMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-fluoro-3-methylphenyl azide.
Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazole intermediate with morpholine under basic conditions.
Final Coupling: The final step involves coupling the triazole-morpholine intermediate with a suitable carbonyl source to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be an alcohol derivative.
Substitution: The major products would be derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. The morpholine moiety can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl and Heterocyclic Substituents
Table 1: Key structural and functional comparisons
| Compound Name | Substituent on Triazole (Position 1) | Methanone-Linked Group | Molecular Weight (g/mol) | Key Findings | Reference |
|---|---|---|---|---|---|
| Target compound | 4-Fluoro-3-methylphenyl | Morpholin-4-yl | 330.34* | Assumed enhanced solubility from morpholine; fluorinated aryl group for metabolic stability. | - |
| (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Benzyl | Piperazin-1-yl | 299.34 | Demonstrated cytotoxic activity (IC₅₀: 2.1–8.7 μM) against BT-474, HeLa, and MCF-7 cell lines via tubulin inhibition. | |
| 1-(3-Chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridin-4-ylmethanone | 3-Chloro-phenylamino | Morpholin-4-yl | 386.83 | Synthesized via nucleophilic substitution; structural analog with pyrrolopyridine core. | |
| (1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | 4-Fluoro-3-methylphenyl | 4-(2-Fluorophenyl)piperazin-1-yl | 413.41 | Close analog with dual fluorinated groups; piperazine may improve CNS penetration. | |
| (4-Fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone | 4-Methyl-6-(trifluoromethyl)-pyrimidinyl | 4-Fluorophenyl | 351.27 | Higher molecular weight due to pyrimidine; trifluoromethyl group enhances lipophilicity. |
*Calculated using molecular formula C₁₅H₁₆FN₄O₂.
Biological Activity
The compound 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone, with the CAS number 1326927-83-6, belongs to a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
- Molecular Formula : C21H22FN5O
- Molecular Weight : 379.4 g/mol
The structure of the compound features a triazole ring linked to a morpholine moiety, which is significant for its biological interactions.
Research indicates that compounds containing triazole rings exhibit diverse biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly suppress the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. For instance, in assays with MCF-7 and MDA-MB-231 cell lines, the compound demonstrated cytotoxic effects with IC50 values ranging from 0.67 to 2.96 µmol/L after 24 hours of treatment .
- Induction of Apoptosis : The compound has been observed to promote apoptosis in cancer cells through oxidative stress pathways. This is evidenced by increased levels of reactive oxygen species (ROS) and changes in cell morphology indicative of apoptotic processes .
- Inhibition of Signaling Pathways : The Notch-AKT signaling pathway is critical in cancer progression and resistance. 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone has been reported to inhibit this pathway, thereby reducing cell invasion and metastasis .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various cancer models:
Table 1: Summary of Biological Activity Findings
| Study | Cancer Type | Mechanism | IC50 (µmol/L) | Key Findings |
|---|---|---|---|---|
| Study A | Breast Cancer (MCF-7) | Induces apoptosis | 2.96 (24h) | Significant growth inhibition; promotes G2/M arrest |
| Study B | Breast Cancer (MDA-MB-231) | Blocks Notch-AKT pathway | 0.80 (24h) | Induces oxidative stress; enhances ROS production |
| Study C | Breast Cancer (SK-BR-3) | Cell cycle arrest | 1.21 (24h) | Increased apoptotic rates; morphological changes indicative of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
